7-Hydroxy DAMPA

Description

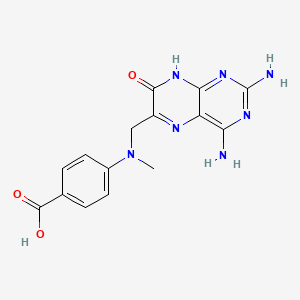

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O3/c1-22(8-4-2-7(3-5-8)14(24)25)6-9-13(23)20-12-10(18-9)11(16)19-15(17)21-12/h2-5H,6H2,1H3,(H,24,25)(H5,16,17,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQQBESFTXCNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652601 | |

| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34698-85-6 | |

| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 7 Hydroxy Dampa

Origin from Methotrexate (B535133) Metabolism

Methotrexate (MTX) undergoes various metabolic transformations, leading to several derivatives, including 7-Hydroxy DAMPA. These pathways are initiated by the parent compound's absorption and distribution within the body.

The formation of this compound involves the hydroxylation of a precursor molecule. Research indicates that 7-hydroxy-DAMPA is primarily generated when the bacterial enzyme CPDG2 acts upon 7-hydroxymethotrexate (7-OH-MTX), which is itself a major metabolite of MTX formed in the liver researchgate.netmdpi.comnih.gov. This suggests a pathway where MTX is first hydroxylated to 7-OH-MTX, and then CPDG2 cleaves the glutamate (B1630785) residue from 7-OH-MTX to produce 7-hydroxy-DAMPA. While the direct hydroxylation of DAMPA to this compound is not extensively characterized, Aldehyde Oxidase (AO) has been suggested as a potential enzyme capable of hydroxylating DAMPA to hydroxy-DAMPA (OH-DAMPA) researchgate.net. However, the primary route described for the formation of 7-hydroxy-DAMPA involves the action of CPDG2 on 7-OH-MTX.

Enzymatic Biotransformation Mechanisms

The conversion of MTX to its metabolites, including DAMPA and this compound, is mediated by specific enzymatic activities.

Carboxypeptidase glutamate 2 (CPDG2), also known as folylpolyglutamate carboxypeptidase (FGCP), is a bacterial enzyme that plays a pivotal role in the metabolism of MTX researchgate.netacs.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgacs.orgnih.govnih.govresearchgate.netresearchgate.net. As a zinc peptidase, CPDG2 efficiently cleaves the terminal glutamate residues from both MTX and its hydroxylated metabolite, 7-OH-MTX researchgate.netnih.gov. This action results in the formation of DAMPA from MTX and 7-hydroxy-DAMPA from 7-OH-MTX, respectively researchgate.netmdpi.comnih.gov. The enzyme acts on circulating MTX and is found in many gut bacteria researchgate.netnih.gov. The activity of CPDG2 can be influenced by chronic MTX exposure, potentially impacting the rate of MTX detoxification to DAMPA acs.orgresearchgate.netacs.org.

The initial hydroxylation step in the formation of 7-hydroxy metabolites of MTX is primarily attributed to Aldehyde Oxidase (AO). AO is responsible for the oxidation of MTX to 7-hydroxymethotrexate (7-OH-MTX) researchgate.netresearchgate.net. While AO has also been speculatively implicated in the hydroxylation of DAMPA to hydroxy-DAMPA (OH-DAMPA) researchgate.net, the direct enzymatic characterization for the hydroxylation of DAMPA to this compound is not extensively detailed in the literature. The formation of 7-hydroxy-DAMPA is more consistently described as a product of CPDG2 acting on 7-OH-MTX researchgate.netmdpi.comnih.gov. Therefore, while AO is key for the 7-hydroxylation of MTX, the specific enzymes directly hydroxylating DAMPA remain less defined, with CPDG2 acting on the pre-hydroxylated 7-OH-MTX being the established route to 7-hydroxy-DAMPA.

Influence of Microbiota on Metabolic Pathways

The gut microbiota significantly influences the metabolic fate of methotrexate, impacting the formation and clearance of its metabolites, including DAMPA and this compound. Intestinal bacteria are the primary source of enzymes like CPDG2, which are essential for cleaving glutamate from MTX and 7-OH-MTX researchgate.netacs.orgmdpi.comnih.govresearchgate.netmdpi.comfrontiersin.orgacs.org. Chronic exposure to MTX can alter the composition and functionality of the gut microbiota, potentially affecting CPDG2 activity and subsequently influencing the detoxification rate of MTX to DAMPA acs.orgresearchgate.netacs.org. Studies have observed correlations between the abundance of specific bacterial phyla, such as Firmicutes, and the excretion of DAMPA in fecal samples acs.orgresearchgate.netacs.org. This highlights the intricate interplay between MTX, the host's microbiota, and the resulting metabolic profile, underscoring the microbiota's role in modulating drug efficacy and toxicity.

Data Tables

The following tables summarize key pharmacokinetic data for DAMPA and analytical ranges for MTX metabolites, providing quantitative insights into their metabolic profiles.

Table 1: Pharmacokinetic Parameters of DAMPA in Nonhuman Primates

| Parameter | Value | Source |

| Mean Peak Plasma Concentration | 51 µM | nih.gov |

| Mean Clearance | 1.9 L/kg/h | nih.gov |

| Mean Terminal Half-life | 51 min | nih.gov |

Table 2: Identified DAMPA Metabolites

| Metabolite | Source |

| Hydroxy-DAMPA | nih.gov |

| DAMPA-glucuronide | nih.gov |

| Hydroxy-DAMPA-glucuronide | nih.gov |

Table 3: Analytical Quantification Ranges for MTX Metabolites in Biological Samples

| Analyte | Sample Type | Calibration Range | Source |

| MTX | Urine | 0.02 - 4 µmol/L | researchgate.net |

| DAMPA | Urine | 0.02 - 4 µmol/L | researchgate.net |

| 7-OH-MTX | Urine | 0.1 - 20 µmol/L | researchgate.net |

| 7-OH-DAMPA | Urine | 0.1 - 20 µmol/L | researchgate.net |

| MTX | Plasma | 20 - 1000 nmol/L | researchgate.net |

| 7-OH-MTX | Plasma | 20 - 1000 nmol/L | researchgate.net |

| DAMPA | Plasma | 20 - 1000 nmol/L | researchgate.net |

Gut Microbiome Impact on DAMPA Production and Excretion

The gut microbiome plays a critical role in the biotransformation of Methotrexate (MTX) and its metabolite 7-OH-MTX, leading to the production of DAMPA and 7-hydroxy-DAMPA. After hepatic metabolism to 7-OH-MTX, these compounds are secreted into the bile and re-enter the gastrointestinal tract, where they are subject to microbial enzymatic activity nih.govucsf.edu.

Research has established that DAMPA is primarily excreted in the feces, underscoring the gut's role in its elimination nih.govnih.govacs.orgresearchgate.net. Studies in animal models have revealed that MTX treatment can significantly alter the composition of the gut microbiota. For instance, low doses of MTX were observed to increase the relative abundance of the phylum Firmicutes while decreasing Bacteroidetes, a trend that reversed with higher doses nih.govnih.govacs.orgresearchgate.net. Crucially, the abundance of Firmicutes was found to be positively correlated with the fecal excretion of DAMPA nih.govnih.govacs.orgresearchgate.net. Conversely, higher doses of MTX (100 mg/kg) resulted in lower DAMPA excretion compared to moderate doses (40 mg/kg) nih.govnih.govacs.orgresearchgate.net.

Further analyses have identified specific associations between DAMPA fecal concentrations and particular bacterial families. Positive correlations have been noted with Prevotellaceae, Anaeroplasmataceae, Lactobacillaceae, and Ruminococcaceae, while negative correlations were observed with Deferribacteraceae and Coriobacteriaceae researchgate.netmdpi.com. Chronic exposure to MTX can also induce functional changes in the intestinal microbiota, potentially impacting CPDG2 activity and, consequently, the rate of MTX detoxification to DAMPA nih.govnih.govacs.orgresearchgate.net.

Potential Microbiota-Mediated Pathways for this compound Formation

The formation of 7-hydroxy-DAMPA is predominantly a consequence of the microbial metabolism of 7-OH-MTX, which itself is a metabolite of MTX. The initial hydroxylation step, converting MTX to 7-OH-MTX, occurs within the liver, catalyzed by the enzyme aldehyde oxidase (AO) nih.govnih.govmdpi.commdpi.com.

Following its hepatic production, 7-OH-MTX is secreted into the bile and subsequently enters the gastrointestinal tract nih.govucsf.edu. Within the gut lumen, the bacterial enzyme Carboxypeptidase-G2 (CPDG2) plays a pivotal role. CPDG2 catalyzes the hydrolysis of the terminal glutamate residue(s) from 7-OH-MTX, a process that yields 7-hydroxy-DAMPA nih.govucsf.edunih.govmdpi.comnih.govfrontiersin.orgacs.orgresearchgate.netresearchgate.netmdpi.com. This enzymatic cleavage is considered a detoxification pathway, as 7-hydroxy-DAMPA, like DAMPA, is generally considered inactive concerning the inhibition of dihydrofolate reductase (DHFR) mdpi.comacs.orgencyclopedia.pub.

Specific bacterial species are known to possess CPDG2 activity, contributing to this metabolic pathway. For instance, Escherichia coli harbors an orthologue enzyme, p-aminobenzoyl-glutamate hydrolase, which is capable of catalyzing similar reactions nih.govmdpi.com. Additionally, Pseudomonas species have been identified as producers of CPDG2 mdpi.comfrontiersin.org.

Table 1: Gut Microbiota Composition and DAMPA Excretion Correlations

| Microbial Phyla/Families | Association with DAMPA Excretion | MTX Dose Impact | Reference(s) |

| Firmicutes | Positive Correlation | Increased abundance at low MTX doses | nih.govnih.govacs.orgresearchgate.net |

| Bacteroidetes | Negative Correlation | Decreased abundance at low MTX doses, increased at high | nih.govnih.govacs.orgresearchgate.net |

| Prevotellaceae | Positive Correlation | Not specified | researchgate.netmdpi.com |

| Anaeroplasmataceae | Positive Correlation | Not specified | researchgate.netmdpi.com |

| Lactobacillaceae | Positive Correlation | Not specified | researchgate.netmdpi.com |

| Ruminococcaceae | Positive Correlation | Not specified | researchgate.netmdpi.com |

| Deferribacteraceae | Negative Correlation | Not specified | researchgate.netmdpi.com |

| Coriobacteriaceae | Negative Correlation | Not specified | researchgate.netmdpi.com |

Table 2: Key Enzymes and Microbial Players in 7-Hydroxy-DAMPA Formation

| Component | Type | Primary Function | Associated Bacteria | Precursor/Product Relationship | Reference(s) |

| Aldehyde Oxidase (AO) | Hepatic Enzyme | Catalyzes the hydroxylation of MTX to 7-OH-MTX. | N/A (Host Enzyme) | MTX → 7-OH-MTX | nih.govnih.govmdpi.commdpi.com |

| Carboxypeptidase-G2 (CPDG2) / FGCP | Bacterial Enzyme | Hydrolyzes terminal glutamate residues from 7-OH-MTX to form 7-hydroxy-DAMPA. | Escherichia coli (p-aminobenzoyl-glutamate hydrolase orthologue), Pseudomonas species, Prevotellaceae, Anaeroplasmataceae, Lactobacillaceae, Ruminococcaceae | 7-OH-MTX → 7-Hydroxy-DAMPA | nih.govucsf.edunih.govmdpi.comnih.govfrontiersin.orgacs.orgresearchgate.netresearchgate.netmdpi.com |

| 7-Hydroxy-Methotrexate (7-OH-MTX) | Metabolite | Intermediate metabolite of MTX, precursor to 7-hydroxy-DAMPA via microbial action. | N/A | Formed from MTX; Metabolized by CPDG2 to 7-hydroxy-DAMPA | nih.govnih.govmdpi.commdpi.com |

| 7-Hydroxy-DAMPA | Metabolite | Inactive product of 7-OH-MTX metabolism by gut bacteria. | N/A | Formed from 7-OH-MTX | nih.govucsf.edunih.govmdpi.comnih.govfrontiersin.orgacs.orgresearchgate.netresearchgate.netmdpi.com |

| 2,4-diamino-N-10-methylpteroic acid (DAMPA) | Metabolite | Inactive product of MTX metabolism by gut bacteria. | N/A | Formed from MTX | nih.govucsf.edunih.govmdpi.comnih.govfrontiersin.orgacs.orgresearchgate.netresearchgate.netmdpi.comencyclopedia.pub |

Compound Name List:

this compound

7-Hydroxy-DAMPA

2,4-diamino-N-10-methylpteroic acid (DAMPA)

DAMPA

Methotrexate (MTX)

7-Hydroxy-Methotrexate (7-OH-MTX)

7-OH-MTX

Glutamate

Carboxypeptidase-G2 (CPDG2)

Folylpolyglutamate carboxypeptidase (FGCP)

p-aminobenzoyl-glutamate hydrolase

Aldehyde Oxidase (AO)

Dihydrofolate reductase (DHFR)

Firmicutes

Bacteroidetes

Prevotellaceae

Anaeroplasmataceae

Lactobacillaceae

Ruminococcaceae

Deferribacteraceae

Coriobacteriaceae

Advanced Analytical Methodologies for 7 Hydroxy Dampa Quantification

Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) and its advanced variants, particularly tandem mass spectrometry (MS/MS), represent the gold standard for the sensitive and selective quantification of analytes in complex biological matrices. These techniques offer high throughput, robustness, and the ability to differentiate between closely related compounds.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS has emerged as a powerful tool for the simultaneous determination of MTX and its metabolites, including 7-OH-MTX and DAMPA, in biological fluids such as plasma and urine researchgate.netnih.govnih.govresearchgate.net. These methods are characterized by rapid chromatographic separations and high sensitivity detection.

A UHPLC-MS/MS method developed for MTX and 7-OH-MTX in human plasma demonstrated linearity over a range of 5.0-10,000.0 ng/mL for both analytes nih.gov. The method achieved intraday and interday precision within 15% and accuracy within ±15%, with recoveries exceeding 90% and matrix effects ranging from 97.90% to 117.60% nih.gov. Another study utilizing UHPLC-MS/MS for MTX, 7-OH-MTX, DAMPA, and 7-OH DAMPA in urine reported linearity from 0.02 to 4 μmol/L for MTX and DAMPA, and 0.1 to 20 μmol/L for 7-OH-MTX and 7-OH DAMPA. This method exhibited bias between -8.0% and 7.6%, imprecision below 9.0%, recoveries between 92.34% and 109.49%, and matrix factors below 20.68% nih.gov. A separate UHPLC-MS/MS assay for MTX and 7-OH-MTX in plasma reported linearity for MTX from 0.05–10 μM and for 7-OH-MTX from 0.25–50 μM, with intra- and inter-day inaccuracy ranging from –7.38% to 7.83% and imprecision less than 6.00% researchgate.net.

Table 1: UHPLC-MS/MS Performance Metrics for MTX Metabolites

| Analyte(s) | Matrix | Linearity Range | Precision (CV%) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Citation(s) |

| MTX, 7-OH-MTX | Plasma | MTX: 5.0-10000.0 ng/mL; 7-OH-MTX: 5.0-10000.0 ng/mL | < 15 | ±15 | > 90 | 97.90-117.60 | nih.gov |

| MTX, 7-OH-MTX, DAMPA, 7-OH DAMPA | Urine | MTX/DAMPA: 0.02-4 μmol/L; 7-OH-MTX/7-OH DAMPA: 0.1-20 μmol/L | < 9.0 | -8.0 to 7.6 | 92.34-109.49 | < 20.68 | nih.gov |

| MTX, 7-OH-MTX | Plasma | MTX: 0.05–10 μM; 7-OH-MTX: 0.25–50 μM | < 6.00 | -7.38 to 7.83 | N/A | N/A | researchgate.net |

Turbulent Flow Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (TFLC-ESI-MS/MS) Development

Turbulent Flow Liquid Chromatography (TFLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers an efficient approach for analyzing biological samples, often requiring minimal sample preparation. This technique is particularly advantageous for its ability to handle complex matrices and its high throughput capabilities researchgate.netnih.govnih.govnih.govscience.govzu.edu.pkspringernature.combsn-srl.it.

Several studies have reported the development of rapid and simple TFLC-ESI-MS/MS methods for the simultaneous determination of MTX, 7-OH-MTX, and DAMPA in serum researchgate.netnih.govnih.gov. These methods typically involve protein precipitation followed by direct injection into the TFLC-ESI-MS/MS system. Linearity for MTX and DAMPA has been reported from 10 to 1000 nmol/L, and for 7-OH-MTX from 20 to 2000 nmol/L, with clinically reportable ranges extending up to 5 × 10⁵ nmol/L nih.govnih.gov. Within-day and between-day precisions for these analytes have been consistently reported as less than 10% researchgate.netnih.govnih.gov. Recovery experiments have demonstrated high efficiency, with results ranging from 92.4% to 107.4% nih.gov, and validations have indicated no significant matrix effects nih.gov.

Table 2: TFLC-ESI-MS/MS Performance Metrics for MTX Metabolites

| Analyte(s) | Matrix | Linearity Range | Precision (CV%) | Accuracy (%) | Recovery (%) | Matrix Effect | Citation(s) |

| MTX, 7-OH-MTX, DAMPA | Serum | MTX/DAMPA: 10-1000 nmol/L; 7-OH-MTX: 20-2000 nmol/L | < 10 | N/A | 92.4-107.4 | None | nih.gov |

| MTX, 7-OH-MTX, DAMPA | Serum | MTX/7-OH-MTX/DAMPA: 20-1000 nmol/L | < 10 | N/A | N/A | N/A | researchgate.netnih.gov |

Coated Blade Spray-Tandem Mass Spectrometry (CBS-MS/MS) Methodologies

Coated Blade Spray (CBS) technology represents an innovative approach that directly interfaces sample preparation with mass spectrometry, potentially reducing or eliminating the need for traditional chromatography for rapid screening and quantitation lcms.czrestek.comrestek.com. This technique employs specially coated blades to collect analytes, which are then eluted and ionized directly for MS/MS analysis.

A proof-of-concept study demonstrated the successful development of a CBS-MS/MS method for the quantitation of MTX and its metabolites, 7-OH-MTX and DAMPA, in human serum lcms.cz. Preliminary results indicated that the CBS method could achieve a lower limit of quantification (LLOQ) of 1 ng/mL for these analytes, with mean coefficients of variation (CV) and bias of less than 20% at this concentration lcms.cz. Linearity experiments suggested the assay was linear up to approximately 5 μg/mL lcms.cz. A comparison between the CBS-MS/MS and a LC-MS/MS assay showed a linear relationship, highlighting the potential of CBS as a rapid screening tool lcms.cz.

Table 3: CBS-MS/MS Performance Metrics for MTX Metabolites

| Analyte(s) | Matrix | LLOQ | Linearity Range | CV/Bias at LLOQ | Citation(s) |

| MTX, 7-OH-MTX, DAMPA | Serum | 1 ng/mL | ~5 μg/mL | < 20% | lcms.cz |

Emerging Sample Preparation and Extraction Methods

Effective sample preparation is paramount for achieving accurate and sensitive quantification of analytes in complex biological matrices. Emerging techniques aim to simplify, expedite, and enhance the efficiency of these preparatory steps.

Electromembrane Extraction (EME) for Polar Analytes

Electromembrane Extraction (EME) is a microextraction technique that utilizes an electric field to transfer charged analytes from a sample solution, across a liquid membrane, and into an acceptor solution uib.noresearchgate.netuib.nonih.govresearchgate.netscispace.com. This method is particularly suitable for polar and zwitterionic analytes like MTX and its metabolites, which can be challenging to extract using conventional methods uib.nouib.no. EME offers advantages such as rapid extraction times, high sample clean-up and enrichment, selectivity, and reduced organic solvent consumption uib.nouib.noresearchgate.net.

Studies have successfully applied EME for the simultaneous determination of MTX, 7-OH-MTX, and DAMPA in human plasma researchgate.netnih.gov. These methods optimized parameters such as extraction time, voltage, agitation, sample and acceptor volumes, and plasma dilution to maximize sensitivity for subsequent LC-MS/MS analysis researchgate.netnih.gov. In one optimized cationic mode EME method using a specific deep eutectic solvent-based supported liquid membrane, recoveries for MTX, 7-OH-MTX, and DAMPA ranged from 23% to 53% researchgate.netnih.gov. The method yielded linear calibration curves (R² ≥ 0.9952), accuracy within 98-121%, relative standard deviation (RSD) of 2.8-27.6%, and matrix effects between 103%-111% researchgate.netnih.gov. Earlier work demonstrated recoveries of 79.6% for MTX (anionic mode), 59.0% for 7-OH-MTX, and 32.4% for DAMPA uib.no.

Table 4: EME Performance Metrics for MTX Metabolites

| Analyte(s) | Matrix | Extraction Mode | Recovery (%) | Linearity (R²) | Accuracy (%) | RSD (%) | Matrix Effect (%) | Citation(s) |

| MTX, 7-OH-MTX, DAMPA | Plasma | Cationic | 23-53 | ≥ 0.9952 | 98-121 | 2.8-27.6 | 103-111 | researchgate.netnih.gov |

| MTX, 7-OH-MTX, DAMPA | (Various) | Anionic | MTX: 79.6; 7-OH-MTX: 59.0; DAMPA: 32.4 | N/A | N/A | N/A | N/A | uib.no |

Protein Precipitation Techniques

Protein precipitation (PP) remains a widely adopted and fundamental sample preparation technique in bioanalysis, particularly when coupled with LC-MS/MS researchgate.netnih.govnih.govchromatographyonline.comsigmaaldrich.comnih.gov. This method involves adding a solvent, commonly methanol (B129727) or acetonitrile, often acidified, to a biological sample (e.g., plasma, serum) to denature and aggregate proteins. Subsequent centrifugation separates the precipitated proteins, leaving a clean supernatant containing the analytes ready for analysis researchgate.netnih.govchromatographyonline.comsigmaaldrich.comnih.gov. PP is favored for its simplicity, speed, and minimal method development requirements, making it suitable for high-throughput workflows nih.govchromatographyonline.comsigmaaldrich.comlcms.cz. For instance, PP with methanol is routinely used prior to TFLC-ESI-MS/MS and UHPLC-MS/MS analyses of MTX and its metabolites researchgate.netnih.govresearchgate.netnih.gov.

Compound List:

7-Hydroxy DAMPA (as per user prompt; literature refers to 7-Hydroxy Methotrexate (B535133) and DAMPA)

Methotrexate (MTX)

7-Hydroxy Methotrexate (7-OH-MTX)

4-amino-4-deoxy-N(10)-methylpteroic acid (DAMPA)

Hollow Fiber Centrifugal Ultrafiltration (HFCF-UF)

Hollow Fiber Centrifugal Ultrafiltration (HFCF-UF) is an advanced sample preparation technology employed to separate unbound analytes from protein-bound fractions in biological matrices like plasma. This technique is particularly useful for determining the pharmacologically active or toxic unbound drug concentrations. In the context of MTX and its metabolites, HFCF-UF, when coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), allows for the simultaneous analysis of unbound this compound (7-OH-MTX) and MTX in human plasma nih.govresearchgate.net. The process involves centrifugation of the sample through a hollow fiber membrane, which retains larger molecules like proteins while allowing smaller, unbound analytes to pass through into the filtrate. This filtrate can then be directly injected into the analytical system, minimizing sample handling and potential for error bjmu.edu.cn. The method's validation typically includes assessing specificity, linearity, precision, and stability, ensuring its suitability for accurate quantification bjmu.edu.cn.

Method Validation and Performance Characteristics

The validation of analytical methods for this compound (7-OH-MTX) is essential to guarantee the reliability of the generated data. This involves a comprehensive evaluation of several performance characteristics, including assay linearity, quantification limits, precision, accuracy, and the impact of matrix effects and interfering substances.

Assessment of Assay Linearity and Lower Limits of Quantification

Assay linearity describes the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed using calibration curves generated from standards at various concentrations. The Lower Limit of Quantification (LLOQ) represents the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. Studies have established various linearity ranges and LLOQs for this compound (7-OH-MTX) depending on the analytical platform and sample matrix.

| Study | Analytical Method | Linearity Range (this compound / 7-OH-MTX) | LLOQ (this compound / 7-OH-MTX) | Units | Matrix |

| nih.gov | TFC-LC-MS/MS | 20-2000 | 20 | nmol/L | Serum |

| nih.govresearchgate.nettandfonline.com | LC-MS/MS | 0.0085–21 | Not explicitly stated | µM | Plasma/CSF |

| researchgate.netnih.gov | TFLC-ESI-MS/MS | 20-1000 | Not explicitly stated | nmol/L | Serum/Plasma |

| nih.gov | UHPLC-MS/MS | 0.1 to 20 | Not explicitly stated | μmol/L | Urine |

| oup.com | CMIA | 0.04 to 1.50 | 0.04 | µmol/L | Plasma |

Note: Units are presented as reported in the respective studies. Conversion between µM and nmol/L is 1 µM = 1000 nmol/L.

The LLOQ is often defined by criteria such as a signal-to-noise ratio greater than 5 and accuracy within 20% of the true value nih.gov.

Evaluation of Intra-day and Inter-day Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from the same sample under stipulated conditions, expressed as coefficient of variation (CV). Accuracy, on the other hand, measures the closeness of agreement between the measured value and the true or accepted reference value, typically expressed as percent bias or inaccuracy. Both intra-day (within the same day) and inter-day (across different days) assessments are critical.

| Study | Precision Type | Range (%CV) | Accuracy Type | Range (%Bias/Inaccuracy) | Matrix | Method |

| nih.gov | Intra-day & Inter-day | < 10% | N/A | N/A | Serum | TFC-LC-MS/MS |

| nih.gov | Intra-day & Inter-day | N/A | Intra-day & Inter-day | Within 20% (LLOQ), Within 15% (QC) | Plasma/CSF | LC-MS/MS |

| nih.gov | Intra-day | 1.90%-6.86% | Intra-day | Within ±15% | Plasma | LC-MS/MS |

| Inter-day | 3.19%-6.40% | Inter-day | Within ±15% | Plasma | LC-MS/MS | |

| researchgate.net | Intra-day & Inter-day | < 6.00% | Intra-day & Inter-day | -7.38% to 7.83% | Plasma | TFLC-ESI-MS/MS |

| nih.gov | Intra-day & Inter-day | < 9.20% | Intra-day & Inter-day | -5.50% to 10.93% | Plasma | UHPLC-MS/MS |

| oup.com | Intra-day | < 2.65% | Intra-day | -6.37% to +3.52% | Plasma | CMIA |

| Inter-day | < 2.22% | Inter-day | -3.70% to 7.90% | Plasma | CMIA | |

| nih.gov | Intra-day & Inter-day | < 9.0% | Intra-day & Inter-day | -8.0 to 7.6 | Urine | UHPLC-MS/MS |

| bjmu.edu.cn | Intra-day & Inter-day | < 3.6% | N/A | N/A | Plasma | HPLC |

Studies generally report intra-day and inter-day CVs and inaccuracies well within acceptable limits, often below 10-15% researchgate.netnih.govnih.govoup.com. For instance, one study reported intra-day precisions between 1.90% and 6.86% and inter-day precisions between 3.19% and 6.40% for 7-OH-MTX, with accuracy within ±15% nih.gov.

Considerations for Matrix Effects and Interfering Substances

Matrix effects refer to the influence of co-eluting endogenous or exogenous substances in the biological sample on the analyte's ionization efficiency in mass spectrometry. Interfering substances are compounds that can co-elute with the analyte and affect its detection. Analytical methods must demonstrate specificity and minimize matrix effects to ensure accurate quantification.

LC-MS/MS methods are generally highly specific due to the selective detection of specific precursor and product ions researchgate.net. The use of an internal standard (IS), often a stable isotope-labeled analog of the analyte (e.g., MTX-D3), is crucial for compensating for matrix effects and variations in sample preparation and ionization efficiency researchgate.netwaters.com. Studies have shown that while some matrix effects can occur, they are often manageable and compensated for by the IS nih.govwaters.com. For example, matrix factors for 7-OH-MTX were reported to be between 97.90% and 102.96%, indicating stable and acceptable ionization suppression or enhancement when normalized by an internal standard nih.gov.

Immunoassays, in contrast, can be susceptible to cross-reactivity from metabolites. While this compound (7-OH-MTX) typically shows minimal or no cross-reactivity in specific immunoassay kits oup.com, DAMPA has been reported to systematically cross-react oup.com. This highlights the advantage of LC-MS/MS methods for their superior selectivity, allowing for the determination of this compound (7-OH-MTX) without interference from other related substances or the matrix itself researchgate.net. Specificity is further confirmed by analyzing blank samples spiked with potential interferents and comparing chromatograms of analytes in the presence and absence of these substances nih.govnih.gov.

Biological Significance and Mechanistic Investigations

Role in Methotrexate (B535133) Metabolic Clearance and Detoxification

Methotrexate (MTX), a widely used antifolate drug, undergoes extensive metabolism within the body, involving both hepatic and gastrointestinal microbial pathways. A key aspect of this metabolic process is the formation of various metabolites, including 7-hydroxy-methotrexate (7-OH-MTX) and 2,4-diamino-N(10)-methylpteroic acid (DAMPA), as well as their hydroxylated derivatives.

Following hepatic metabolism, primarily by aldehyde oxidase (AO), MTX is converted to 7-OH-MTX researchgate.netmdpi.comnih.gov. Both MTX and 7-OH-MTX are subsequently excreted into the bile and enter the gastrointestinal tract, where they can undergo further biotransformation by gut microbiota mdpi.comnih.govnih.gov. Bacterial enzymes, notably carboxypeptidase glutamate (B1630785) 2 (CPDG2) and E. coli's p-aminobenzoyl-glutamate hydrolase, play a crucial role in this process by cleaving the terminal glutamate residues from MTX and 7-OH-MTX mdpi.comnih.govnih.govresearchgate.net.

This enzymatic action yields 2,4-diamino-N(10)-methylpteroic acid (DAMPA) from MTX and 7-hydroxy-DAMPA from 7-OH-MTX mdpi.comnih.govnih.govresearchgate.net. These products, DAMPA and 7-hydroxy-DAMPA, are generally considered to be inactive metabolites that contribute to the detoxification of MTX from the organism mdpi.comresearchgate.net. Specifically, 7-hydroxy-DAMPA is formed from the bacterial metabolism of 7-OH-MTX, and its presence is indicative of the broader metabolic clearance pathway of MTX researchgate.netmdpi.comnih.govresearchgate.net.

Comparative Biological Activity of Precursor Metabolites (e.g., DAMPA)

The biological activity of metabolites derived from MTX is of significant interest, particularly in understanding drug efficacy and toxicity. While 7-hydroxy-DAMPA is primarily characterized as an inactive detoxification product, its precursor metabolite, DAMPA, exhibits notable biological activities.

Studies have evaluated the cytotoxic potential of DAMPA using the Molt-4 human leukemia cell line. These assessments consistently indicate that DAMPA is non-cytotoxic at concentrations up to 100 mM researchgate.netmedchemexpress.comresearchgate.netmedchemexpress.cn. Furthermore, DAMPA has been shown not to significantly alter the cytotoxicity profile of Methotrexate when tested in the same cell line researchgate.netmedchemexpress.comresearchgate.netmedchemexpress.cn. This suggests that DAMPA, unlike MTX, does not contribute to direct cellular toxicity in this context. One source notes that DAMPA possesses only approximately 1/200 of MTX's activity, underscoring its reduced pharmacological impact scholaris.ca.

| Cell Line | Concentration | Incubation Time | Result | Reference(s) |

| Molt-4 (Human) | Up to 100 mM | 24-48 h | Not cytotoxic; did not significantly alter MTX cytotoxicity. | researchgate.netmedchemexpress.comresearchgate.netmedchemexpress.cn |

DAMPA and related pteridine (B1203161) compounds, such as 2,4-diamino-6-hydroxymethyl-pteridine (DAP) and 2,4-diaminopteroic acid (DAPA), have been investigated for their potential as antimalarial agents. These compounds were tested against Plasmodium falciparum, a parasite responsible for malaria.

Metabolic Conversion and Activity of MTX Metabolites

| Precursor | Metabolite | Key Bacterial Enzymes Involved | Pharmacological Activity | Significance in MTX Metabolism |

| Methotrexate (MTX) | DAMPA | Glutamate carboxypeptidase II (CPDG2), p-aminobenzoyl-glutamate hydrolase | Inactive | Detoxification; reduces systemic exposure to active MTX by cleaving glutamate residues. mdpi.comnih.govresearchgate.netacs.org |

| 7-OH-MTX | 7-Hydroxy DAMPA | Glutamate carboxypeptidase II (CPDG2), p-aminobenzoyl-glutamate hydrolase | Inactive | Detoxification; reduces systemic exposure to active 7-OH-MTX by cleaving glutamate residues. mdpi.comnih.govresearchgate.netacs.orgnih.gov |

Compound List

this compound

Methotrexate (MTX)

7-OH-MTX (7-hydroxy-methotrexate)

DAMPA (2,4-diamino-N-10-methylpteroic acid)

Interdisciplinary Research Perspectives

Integration with Pharmacometabolomics Studies

Pharmacometabolomics offers a powerful lens through which to understand how an organism's metabolic state influences and is influenced by drug response. Research involving 7-Hydroxy DAMPA, often studied alongside its parent compound Methotrexate (B535133) (MTX), has seen integration with pharmacometabolomics to map metabolic pathways and identify biomarkers of drug exposure or toxicity.

Studies have utilized liquid chromatography-mass spectrometry (LC-MS/MS) to quantify MTX and its metabolites, including 7-Hydroxy Methotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), in biological matrices like serum and urine xjtu.edu.cncaymanchem.comresearchgate.netnih.gov. These analytical methods are crucial for pharmacometabolomic profiling, allowing researchers to track the disposition and transformation of these compounds within the body. For instance, DAMPA is recognized as a metabolite produced by bacterial enzymes in the gut, such as carboxypeptidase glutamate (B1630785) 2 (CPDG2), from MTX or its derivatives researchgate.netmurdoch.edu.au. Pharmacometabolomic investigations can reveal correlations between gut microbiota composition, the activity of enzymes like CPDG2, and the levels of metabolites like DAMPA, shedding light on drug-host-microbiome interactions murdoch.edu.auresearchgate.net.

Furthermore, the presence and concentration of metabolites such as 7-OH-MTX have been used as indicators of MTX toxicity during chemotherapy caymanchem.comglpbio.com. Pharmacometabolomic studies can help to identify specific metabolic signatures associated with adverse drug reactions, thereby providing a more comprehensive understanding of drug behavior beyond the parent compound.

Q & A

Q. What is the role of 7-Hydroxy DAMPA in methotrexate (MTX)-induced nephrotoxicity?

- Methodological Answer : this compound, a metabolite of MTX, contributes to nephrotoxicity by forming poorly soluble crystal deposits in renal tubules, exacerbated by its low water solubility. Studies utilize in vitro renal cell models and clinical urine samples to assess metabolite solubility and tubular damage markers (e.g., creatinine, urinary proteins). Analytical techniques like UHPLC-MS/MS quantify this compound levels in patient urine, correlating them with renal dysfunction parameters .

Q. What are the standard analytical methods for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, validated UHPLC-MS/MS protocols achieve linear ranges of 20–1,000 nmol/L for this compound in serum and urine. Sample preparation involves protein precipitation (acetonitrile) and deuterated internal standards (e.g., DAMPA-D3) to correct for matrix effects. Method validation includes precision (<10% CV) and recovery (>90%) assessments .

Q. How does this compound interfere with MTX immunoassays?

- Methodological Answer : Immunoassays for MTX often cross-react with this compound due to structural similarity, leading to overestimation of MTX concentrations. Researchers address this by comparing immunoassay results with LC-MS/MS data. For instance, sensor-based assays with >100-fold selectivity for MTX over this compound have been developed to mitigate cross-reactivity .

Advanced Research Questions

Q. How do pharmacokinetic interactions between this compound and MTX influence clinical monitoring protocols?

- Methodological Answer : Dose-dependent interactions between MTX and this compound affect clearance rates and toxicity thresholds. Studies employ population pharmacokinetic modeling to simulate metabolite accumulation under high-dose MTX regimens. Clinical protocols integrate real-time LC-MS/MS monitoring of both compounds to adjust leucovorin rescue timing and hydration protocols .

Q. What methodological challenges arise in distinguishing this compound from structurally similar metabolites during LC-MS/MS analysis?

- Methodological Answer : Co-elution of this compound with hydroxylated MTX metabolites (e.g., 7-OH MTX) requires optimized chromatographic separation. Techniques like hydrophilic interaction liquid chromatography (HILIC) or tandem column systems improve resolution. Mass spectrometric parameters (e.g., MRM transitions for m/z 455→308) are validated against synthetic standards to ensure specificity .

Q. How can contradictory data on this compound’s biochemical activity be resolved?

- Methodological Answer : Discrepancies arise from in vitro vs. in vivo models. For example, this compound alone shows no thymidylate synthase (TS) inhibition but enhances MTX’s TS blockade in combination. Researchers use isothermal titration calorimetry (ITC) and enzyme kinetics assays to quantify synergistic effects. Dose-response studies in MTX-resistant cell lines further clarify interaction mechanisms .

Q. What experimental designs are optimal for studying this compound’s role in long-term MTX toxicity?

- Methodological Answer : Longitudinal cohort studies with serial biospecimen collection (serum, urine) are critical. For preclinical models, MTX-treated rodents are euthanized at staggered intervals to profile metabolite accumulation and renal histopathology. Data integration with EHRs (e.g., eMERGE Network) enables retrospective analysis of metabolite levels and late-onset toxicities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.